

Technical Guide: Physicochemical Characterization of Chloro-Methyl-Substituted Nicotinamides

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Compound of Interest

Compound Name: 4-Chloro-6-methylnicotinamide

CAS No.: 473255-51-5

Cat. No.: B1646438

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Focus: Melting Point and Physical State of **4-Chloro-6-methylnicotinamide** and Its Isomer 6-Chloro-4-methylnicotinamide

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction and Scope

Substituted nicotinamides are a cornerstone class of molecules in medicinal chemistry and materials science. As derivatives of nicotinamide (Vitamin B3), they present a versatile scaffold, the pyridine ring, which is amenable to functionalization. The introduction of substituents, such as chloro and methyl groups, dramatically alters the molecule's electronic, steric, and physicochemical properties, including its melting point and physical state. These properties are critical determinants of a compound's behavior in both biological and chemical systems, influencing everything from solubility and bioavailability to crystal packing and reaction kinetics.

This guide provides a detailed technical overview of the physical state and melting point characteristics of chloro-methyl-substituted nicotinamides. While the primary subject is **4-Chloro-6-methylnicotinamide**, a thorough review of available scientific literature indicates that specific, experimentally determined data for this exact isomer is not prominently reported. Therefore, to provide a robust and data-grounded analysis, this guide will use the well-characterized isomer, 6-Chloro-4-methylnicotinamide, as a primary reference. The fundamental

principles governing the physical properties are directly translatable between these two isomers due to their identical molecular formula and functional groups.

Physicochemical Properties Summary

The core physical properties of the reference isomer, 6-Chloro-4-methylnicotinamide, are summarized below. These values serve as a strong predictive baseline for the properties of **4-Chloro-6-methylnicotinamide**.

Property	Data for 6-Chloro-4-methylnicotinamide	Expected for 4-Chloro-6-methylnicotinamide
IUPAC Name	6-chloro-4-methylpyridine-3-carboxamide	4-chloro-6-methylpyridine-3-carboxamide
Molecular Formula	C ₇ H ₇ ClN ₂ O ^[1]	C ₇ H ₇ ClN ₂ O
Molecular Weight	170.60 g/mol ^[1]	170.60 g/mol
Physical State	Solid (at 20°C, 1 atm)	Solid (Predicted)
Melting Point	169 - 170 °C ^[1]	High, similar to isomer (Predicted)

In-Depth Analysis of Physical State and Intermolecular Forces

The high melting point of 6-Chloro-4-methylnicotinamide confirms its existence as a crystalline solid under standard laboratory conditions. This physical state is a direct consequence of strong intermolecular forces originating from its molecular structure.

- **Hydrogen Bonding:** The primary amide group (-CONH₂) is a potent hydrogen bond donor (N-H) and acceptor (C=O). These interactions allow molecules to form extensive, energy-rich networks, effectively locking them into a rigid crystal lattice that requires significant thermal energy to disrupt.
- **Dipole-Dipole Interactions:** The electronegative chlorine atom and the pyridine ring nitrogen create significant partial positive and partial negative charges across the molecule. The

resulting molecular dipole leads to strong electrostatic attractions between adjacent molecules, further stabilizing the solid state.

- Aromatic Stacking: The planar pyridine ring allows for π - π stacking interactions, a non-covalent force that contributes to the overall stability of the crystal structure.

Given that **4-Chloro-6-methylnicotinamide** possesses the exact same set of functional groups (amide, chloro, methyl, pyridine ring), it is governed by the same set of intermolecular forces. Therefore, it can be predicted with high confidence to also be a crystalline solid with a similarly high melting point.

Melting Point Determination: A Validated Experimental Protocol

The melting point is a fundamental and sensitive indicator of a compound's purity. For a crystalline solid, the transition from solid to liquid occurs over a narrow temperature range. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting range. The following protocol describes a standard, self-validating method for accurate melting point determination.

Principle

A small, finely powdered sample of the compound is heated at a slow, controlled rate. The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid. A sharp melting range (typically $\leq 1^\circ\text{C}$) is indicative of high purity.

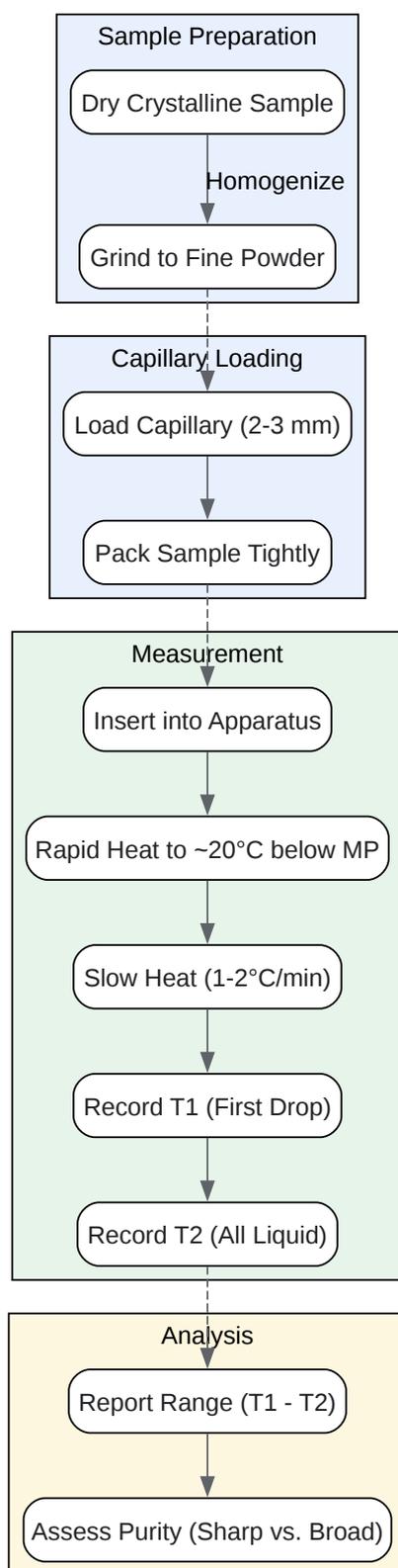
Step-by-Step Methodology (Capillary Method)

- Sample Preparation:
 - Ensure the sample is completely dry and homogenous. If necessary, gently crush the crystalline sample into a fine powder using a mortar and pestle. This ensures uniform heat transfer.
- Capillary Loading:

- Tap the open end of a glass capillary tube into the powder.
- Invert the tube and tap the sealed end gently on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the bottom. A sample height of 2-3 mm is ideal. Insufficient packing can lead to inaccurate readings.
- Apparatus Setup:
 - Place the loaded capillary into the sample holder of a digital melting point apparatus.
 - Set a rapid heating ramp (e.g., 10-15 °C/min) to approach the expected melting point (e.g., to ~150 °C for the reference compound).
- Measurement:
 - Once the temperature is within 15-20 °C of the expected melting point, reduce the heating rate to 1-2 °C/min. Causality: A slow ramp rate is critical to ensure the sample and thermometer are in thermal equilibrium, preventing overshoot and yielding an accurate range.
 - T₁: Record the temperature at the first sign of liquefaction.
 - T₂: Record the temperature when the last solid crystal melts.
- Validation and Reporting:
 - The result is reported as the range T₁ - T₂. For 6-Chloro-4-methylnicotinamide, this would be expected to be sharp, such as 169-170 °C.^[1]
 - Perform the measurement in triplicate to ensure reproducibility.

Workflow Diagram

The following diagram illustrates the logical flow of the melting point determination protocol.



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Caption: Workflow for Melting Point Determination.

Conclusion

4-Chloro-6-methylnicotinamide, based on the robust data available for its isomer 6-Chloro-4-methylnicotinamide and fundamental chemical principles, is confidently predicted to be a crystalline solid at standard conditions with a high melting point in the range of 160-180 °C. Its physical properties are dictated by a network of strong intermolecular forces, including hydrogen bonding and dipole-dipole interactions. The precise determination of its melting point via a validated capillary method serves as a critical quality control step, providing essential information on its identity and purity for researchers in drug discovery and chemical synthesis.

References

- ChemSynthesis. (2025, May 20). 6-chloro-4-methylnicotinamide. Retrieved February 23, 2026, from [\[Link\]](#)

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Sources

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